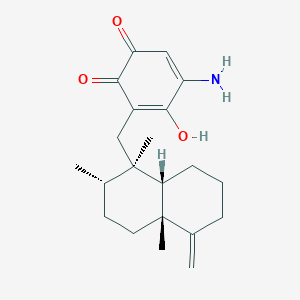

5-epi-Smenospongine

描述

属性

分子式 |

C21H29NO3 |

|---|---|

分子量 |

343.5 g/mol |

IUPAC 名称 |

3-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-5-amino-4-hydroxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C21H29NO3/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-18(24)15(22)10-16(23)19(14)25/h10,13,17,24H,1,5-9,11,22H2,2-4H3/t13-,17+,20-,21+/m0/s1 |

InChI 键 |

OBQPWRJUZHGREQ-SNLNFDIBSA-N |

手性 SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |

规范 SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |

同义词 |

5-epi-smenospongine |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

5-epi-Smenospongine possesses a complex structure characterized by a cis-decaline ring and a primary amine in its benzoquinone moiety. These features are critical for its biological activity, particularly in modulating inflammatory responses.

Immunomodulatory Effects

One of the most significant applications of this compound is its ability to enhance the production of Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells. Research indicates that at a concentration of 10 μM, this compound promotes TNF-α production to levels three times greater than control groups, highlighting its potential as an immunomodulator . This activity suggests that it could be valuable in developing treatments for inflammatory diseases.

Cytotoxicity and Anticancer Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, which is crucial for cancer treatment strategies. Studies have shown that sesquiterpene quinones, including this compound, possess selective cytotoxicity towards specific types of cancer cells, making them promising candidates for further development as anticancer agents .

Data Table: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| TNF-α Production | Increased by 300% at 10 μM | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial Activity | Effective against certain bacteria |

Case Study 1: Immunomodulation

In a study examining the effects of various sesquiterpene quinones on TNF-α production, this compound was found to be the most potent compound among those tested. This study utilized LPS-stimulated RAW 264.7 cells to assess cytokine production, providing evidence that this compound could play a role in therapeutic strategies aimed at modulating immune responses .

Case Study 2: Anticancer Research

Another investigation focused on the cytotoxic properties of this compound against human leukemia cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential use as an adjunct therapy in leukemia treatment protocols .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-epi-smenospongine and structurally related sesquiterpene quinones:

Key Findings:

Structural Determinants of Activity: The cis-decalin ring and primary amine at C-18 are critical for TNF-α induction, as evidenced by the inactivity of trans-decalin analogs (e.g., ilimaquinone, smenospongine) and compounds lacking the amine group (e.g., 5-epi-ilimaquinone) . Compounds with hydroxyl groups at C-18 (e.g., ilimaquinone) instead of amines show divergent bioactivities, such as Golgi disruption or IL-8 induction .

Mechanistic Divergence: While this compound enhances TNF-α production, its stereoisomer smenospongine (7) and other derivatives (e.g., smenospongiarine, smenospongorine) exhibit potent cytotoxicity (IC50 = 2–37.85 μM) in cancer cells, indicating distinct molecular targets . IL-8 induction is more pronounced in compounds with trans-decalin configurations (e.g., compounds 3, 5, 7), suggesting that TNF-α and IL-8 pathways are regulated by different structural motifs .

Cytotoxic vs. In contrast, isospongiaquinone and 5-epi-smenospongidine exhibit potent cytotoxicity (IC50 = 1.34 μM) without affecting TNF-α, underscoring functional diversity within this compound class .

Research Implications

The unique TNF-α-inducing activity of this compound positions it as a valuable tool for studying inflammatory signaling pathways. Its structural specificity also provides a template for designing analogs with enhanced immunomodulatory properties. Future studies should explore its interactions with Toll-like receptors (TLRs) or NF-κB signaling, which are central to TNF-α regulation .

准备方法

Extraction and Purification from Marine Sponges

5-epi-Smenospongine was first identified as part of a family of sesquiterpene quinones isolated from the Palauan marine sponge Hippospongia sp.. The isolation process involves solvent extraction followed by chromatographic separation:

-

Crude extraction : Fresh sponge material is homogenized and extracted with methanol or dichloromethane.

-

Fractionation : The crude extract is partitioned between organic and aqueous phases, with the organic layer concentrated under reduced pressure.

-

Chromatographic purification : Sequential column chromatography (silica gel, Sephadex LH-20) and HPLC are employed to isolate individual sesquiterpene quinones.

In the original study, eight sesquiterpene quinones were isolated, including this compound (8 ), which constituted approximately 0.002% of the dry sponge mass. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed its structure, particularly the cis-decaline ring system and epimeric configuration at C-5.

Synthetic Approaches to this compound

Sc-Catalyzed Ring Expansion Strategy

A landmark synthetic route, developed by researchers in 2017, employs scandium-catalyzed ring expansion to construct the cis-decaline core. The methodology involves three key stages:

Cyclopentanone Precursor Preparation

The synthesis begins with a bicyclic cyclopentanone derivative (11 ), prepared via:

-

Methylenation : Introduction of a methylene group using Tebbe reagent.

-

Stereoselective hydrogenation : Catalytic hydrogenation over Pd/C to set the cis-ring junction.

-

Oxidation : Controlled oxidation to establish the quinone moiety.

Regioselective Ring Expansion

The critical step utilizes (trimethylsilyl)diazomethane (TMSD) and Sc(OTf)₃ catalysis to effect a 1,2-alkyl shift:

This step achieves an 89% yield of the cis-decaline product (16 ) with 8:1 regioselectivity. The scandium catalyst facilitates diazoalkane-carbonyl homologation while suppressing competing Brook rearrangements.

Functionalization and Epimerization

Final steps include:

-

Protodesilylation : Treatment with TBAF·xH₂O to remove trimethylsilyl groups.

-

Oxidative amination : Introduction of the primary amine group via Pd-mediated coupling.

-

Epimer control : The 5-epi configuration is retained through steric hindrance during ring expansion, avoiding racemization.

Table 1 : Key Parameters in Sc-Catalyzed Synthesis

| Step | Yield (%) | Selectivity (cis:trans) | Key Condition |

|---|---|---|---|

| Ring expansion | 89 | 8:1 | Sc(OTf)₃, CHCl₃, 50°C |

| Protodesilylation | 92 | - | TBAF, THF, rt |

| Oxidative amination | 75 | - | Pd(OAc)₂, PhI(OAc)₂ |

BF₃-Mediated Rearrangement Approach

An alternative strategy, adapted from tetracyclic meroterpenoid synthesis, employs Lewis acid-mediated rearrangements:

Albicanol Derivative Preparation

The synthesis begins with (±)-albicanol (5 ), which undergoes:

-

Coupling : Friedel-Crafts alkylation to attach the quinone precursor.

-

Methylation : Protection of phenolic hydroxyl groups.

BF₃·Et₂O-Mediated Cyclization

Exposure to BF₃·Et₂O induces a biogenetic-type rearrangement:

This step yields the cis-decaline core (8 ) in 62% yield, alongside a minor tetracyclic byproduct (9 , 28%). The boron trifluoride coordinates to the quinone oxygen, directing carbocation formation and subsequent cyclization.

Table 2 : BF₃-Mediated Rearrangement Outcomes

| Product | Yield (%) | Key Structural Feature |

|---|---|---|

| 8 | 62 | cis-Decaline with primary amine |

| 9 | 28 | Tetracyclic byproduct |

Comparative Analysis of Methodologies

Efficiency and Scalability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。